Cathepsin B Cleavage Kinetics of Val-Ala vs. Val-Cit in Isolated Enzyme Assays
In an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker, which exhibits a half-life of 240 minutes [1]. This differential cleavage rate directly impacts intracellular payload release kinetics and provides a quantifiable basis for linker selection when tuning drug release rates.
| Evidence Dimension | Cathepsin B cleavage rate |
|---|---|
| Target Compound Data | Cleaved at ~50% of Val-Cit rate |
| Comparator Or Baseline | Val-Cit: half-life = 240 min |
| Quantified Difference | Val-Ala cleavage rate ≈ 0.5× Val-Cit cleavage rate |
| Conditions | Isolated cathepsin B enzyme assay (Debowchik et al. study) |
Why This Matters
Researchers optimizing intracellular payload release kinetics can select Val-Ala over Val-Cit when slower cathepsin B-mediated cleavage is desired, or when faster systemic clearance requires complementary linker properties.
- [1] Iris Biotech GmbH. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. Published July 27, 2021. View Source
